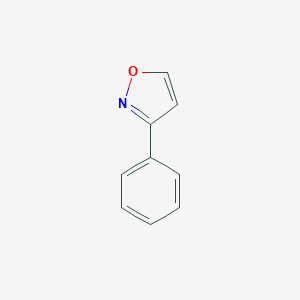

3-Phenylisoxazole

Descripción

Propiedades

IUPAC Name |

3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143422 | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-65-1 | |

| Record name | 3-Phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Phenylisoxazole: Core Properties and Structure

Abstract: This document provides a comprehensive technical overview of 3-Phenylisoxazole, a key heterocyclic compound utilized in medicinal chemistry and materials science. It details the fundamental structure, physicochemical properties, and spectroscopic data of the molecule. Furthermore, this guide furnishes detailed experimental protocols for its synthesis via a common 1,3-dipolar cycloaddition pathway and summarizes its primary applications and safety considerations. The information is structured for accessibility by researchers, chemists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an aromatic organic compound featuring a five-membered isoxazole ring substituted with a phenyl group at the 3-position.[1] This arrangement of a phenyl group and a heterocyclic isoxazole ring is a common scaffold in the development of pharmaceuticals and agrochemicals.[2]

The compound is identified by several standard chemical registry numbers and notations, which are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 1006-65-1 | [3] |

| Molecular Formula | C₉H₇NO | [4] |

| Molecular Weight | 145.16 g/mol | [4][5] |

| IUPAC Name | 3-phenyl-1,2-oxazole | [5] |

| InChI | InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | [6] |

| InChIKey | ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=NO2 | [6] |

| PubChem CID | 136798 | [2][5] |

Physicochemical Properties

This compound typically presents as a crystalline solid.[1] While it is a widely cited compound, definitive experimental data for properties such as melting and boiling points are not consistently reported in the literature.[4] Its solubility varies depending on the solvent.[1]

| Property | Value | Reference |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

| pKa | No experimental data available | |

| Solubility | Varies with solvent | [1] |

Spectroscopic Data

| Spectrum Type | Data (for ethyl this compound-4-carboxylate) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.01 (s, 1H), 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H), 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.1, 161.3, 160.9, 130.2, 129.5, 128.2, 127.3, 113.1, 61.1, 14.1 | [7] |

| HRMS (ESI) | C₁₂H₁₁NO₃ ([M+H]⁺): calcd 218.0811, found 218.0810 | [7] |

| Mass Spectrometry (Parent Compound) | The parent compound this compound is expected to show a molecular ion peak (M⁺) at m/z 145. | [5] |

Experimental Protocols

The synthesis of this compound is commonly achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[8] This process involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. A typical workflow is illustrated below.

Step 1: Synthesis of Benzaldoxime

Benzaldoxime is a stable intermediate prepared from benzaldehyde and hydroxylamine.[9]

Materials:

-

Benzaldehyde (21 g, 0.2 mol)

-

Hydroxylamine hydrochloride (14 g, 0.2 mol)

-

Sodium hydroxide (14 g, 0.35 mol)

-

Water (40 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Carbon dioxide source

Procedure:

-

In a suitable flask, dissolve sodium hydroxide in water and then add benzaldehyde. Mix thoroughly.[10]

-

Add hydroxylamine hydrochloride to the mixture in small portions while shaking continuously. The reaction is exothermic.[10]

-

Upon cooling, a crystalline mass should separate. If it does not, add sufficient water to redissolve any solids.[10]

-

Saturate the solution by bubbling carbon dioxide through it. This will cause the benzaldoxime to separate out.[10]

-

Extract the aqueous mixture with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.[10]

-

Filter to remove the drying agent and remove the ether by rotary evaporation to yield the crude benzaldoxime. The product can be further purified by vacuum distillation.[10]

Step 2: Synthesis of this compound (1,3-Dipolar Cycloaddition)

This step involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with phenylacetylene.[11]

Materials:

-

Benzaldoxime (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq) or aqueous sodium hypochlorite (bleach)

-

A suitable base, such as triethylamine or pyridine (1.2 eq)

-

Solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve benzaldoxime in the chosen solvent (e.g., DCM) in a reaction flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add the chlorinating agent (NCS or bleach) to the stirred solution at room temperature. This reaction generates the intermediate benzohydroximoyl chloride, which is then dehydrochlorinated by the base to form benzonitrile oxide in situ.

-

To this mixture, add phenylacetylene.

-

Allow the reaction to stir at room temperature for several hours or until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications

This compound and its derivatives are valuable building blocks in several fields:

-

Pharmaceutical Development: The isoxazole scaffold is present in numerous bioactive molecules and is explored for its potential anti-inflammatory and analgesic properties.[2] It serves as a key intermediate in the synthesis of drugs targeting various conditions, including neurological disorders.[2]

-

Agrochemicals: This compound is used in the formulation of pesticides and herbicides, contributing to crop protection.[2]

-

Materials Science: Due to its stability and reactivity, this compound is employed in the synthesis of specialized polymers and dyes.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard:

-

Hazard Statement: H302 - Harmful if swallowed.[5]

-

Signal Word: Warning.[5]

-

Precautionary Statements: Users should wash hands thoroughly after handling, not eat, drink or smoke when using this product, and rinse mouth if swallowed, seeking medical attention if feeling unwell.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

References

- 1. CAS 1006-65-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | C9H7NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Guide to 3-Phenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-phenylisoxazole and its derivatives. This document outlines the synthesis, biological activities, and therapeutic applications of this important heterocyclic scaffold.

Core Chemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [2] |

| Molecular Weight | 145.16 g/mol | PubChem |

| IUPAC Name | 3-phenyl-1,2-oxazole | PubChem |

| InChI | InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | [2] |

| InChIKey | ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C2=CC=NO2 | PubChem |

| Physical Description | Crystalline solid | [2] |

Synthesis of this compound Derivatives

The this compound core is a versatile starting point for the synthesis of a wide array of derivatives. A common synthetic strategy involves a multi-step process, as detailed below.

Experimental Protocol: Synthesis of this compound-Based Histone Deacetylase (HDAC) Inhibitors

This protocol outlines the synthesis of a series of this compound derivatives designed as HDAC1 inhibitors.[3][4]

-

Step A: Oxime Formation: Commercially available substituted benzaldehydes are condensed with hydroxylamine in ethanol at 60°C for 2 hours to yield the corresponding aldoximes.

-

Step B: Chlorination: The resulting aldoximes are chlorinated using N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 40°C for 2 hours to produce hydroximoyl chlorides.

-

Step C: Cycloaddition: The hydroximoyl chlorides are reacted with a suitable β-ketoester, such as methyl 3-cyclopropyl-3-oxopropionate, in the presence of triethylamine in ethanol. The reaction is initiated at 0°C and then allowed to proceed to room temperature for 5-6 hours to form the isoxazole ring.

-

Step D: Hydrolysis: The ester group on the isoxazole ring is hydrolyzed using sodium hydroxide in water at 80°C for 1 hour to yield the carboxylic acid intermediate.

-

Step E: Amide Coupling: The carboxylic acid is then coupled with various substituted amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-Diisopropylethylamine (DIPEA) at room temperature for 2 hours to form the amide derivatives.

-

Step F: Hydroxamic Acid Formation: Finally, the ester group of the coupled product is treated with hydroxylamine and sodium hydroxide in water at room temperature for 1 hour to produce the final hydroxamic acid derivatives, which are potent HDAC inhibitors.[3][4]

A visual representation of this synthetic workflow is provided below.

References

- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 2. CAS 1006-65-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

3-Phenylisoxazole chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical formula and molecular weight of 3-Phenylisoxazole, a heterocyclic compound of interest in various research and development fields, including pharmaceuticals and agrochemicals.[1]

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Chemical Formula | C₉H₇NO | PubChem[2], Chem-Impex[1], Advanced Biochemicals[3] |

| Molecular Weight | 145.16 g/mol | PubChem[2], Chem-Impex[1], Advanced Biochemicals[3] |

| CAS Number | 1006-65-1 | PubChem[2], Chem-Impex[1] |

The molecular formula, C₉H₇NO, precisely defines the elemental composition of the molecule, consisting of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom.[1][2][4] The molecular weight of 145.16 g/mol is derived from the sum of the atomic weights of these constituent atoms and is a critical parameter in quantitative chemical analysis and synthesis.[1][2][4]

References

The Isoxazole Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the design of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the isoxazole core, detailing its role in drug design, summarizing key quantitative data of prominent isoxazole-containing drugs, outlining relevant experimental protocols, and visualizing the associated biological pathways.

Physicochemical Properties and Synthetic Strategies

The isoxazole ring is an aromatic system characterized by a unique distribution of electron density. The electronegative oxygen and nitrogen atoms render the ring electron-deficient, which influences its ability to participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. This electronic nature, combined with its relative stability to metabolic degradation, makes it an attractive bioisostere for other functional groups, like amides or esters, often improving a compound's pharmacokinetic profile.

The synthesis of isoxazole derivatives is versatile, with the most prominent method being the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. This reaction is highly efficient and allows for the introduction of diverse substituents at the 3- and 5-positions of the ring. Another common strategy involves the condensation of hydroxylamine with α,β-unsaturated carbonyl compounds, such as chalcones.

The Isoxazole Motif in Approved Pharmaceuticals

The versatility of the isoxazole ring is showcased by its presence in a diverse range of FDA-approved drugs, each with a distinct mechanism of action. These include anti-inflammatory agents, immunosuppressants, antibiotics, and anticonvulsants.

Anti-inflammatory Agents: COX-2 Inhibitors

A notable class of isoxazole-containing drugs are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Valdecoxib and Celecoxib. These non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Immunosuppressants: DHODH Inhibitors

Leflunomide is an isoxazole-based immunosuppressive drug used in the treatment of rheumatoid arthritis. It operates through its active metabolite, A77 1726, which inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway required for the proliferation of activated lymphocytes.

Antimicrobials: Folate Synthesis Inhibitors

Sulfamethoxazole is a sulfonamide antibiotic that features an isoxazole ring. It competitively inhibits dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid in bacteria. This disruption of the folate pathway halts bacterial growth.

Anticonvulsants: Ion Channel Modulators

Zonisamide is an antiseizure medication with a benzisoxazole structure. Its mechanism is multifaceted, primarily involving the blockage of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and suppresses hypersynchronous neuronal firing.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent isoxazole-containing drugs, providing a basis for comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Isoxazole-Containing COX-2 Inhibitors

| Compound | Target | Parameter | Value | Reference(s) |

| Valdecoxib | Recombinant Human COX-2 | IC₅₀ | 0.005 µM | [1][2] |

| Recombinant Human COX-1 | IC₅₀ | 150 µM | [1] | |

| Human Whole Blood COX-2 | IC₅₀ | 0.24 µM | [1] | |

| Human Whole Blood COX-1 | IC₅₀ | 21.9 µM | [1] | |

| Celecoxib | Recombinant Human COX-2 | IC₅₀ | 0.05 µM | [1] |

| Human Whole Blood COX-2 | IC₅₀ | 0.8 µM | [3] | |

| Human Whole Blood COX-1 | IC₅₀ | 6.6 µM | [3] |

IC₅₀ (Half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower value denotes greater potency.

Table 2: In Vitro Potency of Leflunomide's Active Metabolite (A77 1726)

| Compound | Target | Parameter | Value | Reference(s) |

| A77 1726 | Human DHODH | Kᵢ | 179 ± 19 nM | [4] |

| Human DHODH | Kᵢ | 2.7 ± 0.7 µM | [5] |

Kᵢ (Inhibition constant) represents the concentration required to produce half-maximum inhibition. It is an indicator of the potency of an inhibitor.

Table 3: Antimicrobial Activity of Sulfamethoxazole

| Compound | Organism Type | Parameter | Value Range | Reference(s) |

| Sulfamethoxazole | Anaerobic Bacteria | MIC | ≤ 16 µg/mL (for 58% of strains) | [6] |

| Trimethoprim/Sulfamethoxazole | Salmonella spp. | MIC | > 4/76 µg/mL (for 9.53% of strains) | [7] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 4: Pharmacokinetic and In Vivo Data

| Drug | Parameter | Species | Value | Reference(s) |

| Valdecoxib | Adjuvant Arthritis ED₅₀ | Rat | 0.03 mg/kg | [1] |

| Zonisamide | MES Seizure ED₅₀ (i.p.) | Mouse | 68.5 ± 1.3 mg/kg | [8] |

| TFISA (Isoxazole Derivative) | Bioavailability | Rat | 90.18% | [9] |

| TFISA (Isoxazole Derivative) | Half-life (t½) | Rat | 58 ± 10 h | [9] |

ED₅₀ (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by isoxazole drugs is critical for rational drug design and development. The following diagrams, rendered in DOT language, illustrate the mechanisms for key drug classes.

References

- 1. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Strategy [mdpi.com]

- 8. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

The Discovery and Enduring Legacy of 3-Phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylisoxazole, a heterocyclic aromatic organic compound, stands as a cornerstone in the field of medicinal chemistry and synthetic organic chemistry. Characterized by a five-membered isoxazole ring substituted with a phenyl group at the 3-position, this molecule has served as a versatile scaffold for the development of a wide array of therapeutic agents and functional materials. Its journey from a 19th-century chemical curiosity to a privileged structure in modern drug discovery is a testament to its unique chemical properties and biological significance. This technical guide provides an in-depth exploration of the discovery, history, and fundamental synthetic methodologies of this compound, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Perspective: The Dawn of Isoxazole Chemistry

The pioneering work in isoxazole chemistry is largely attributed to the German chemist Ludwig Claisen . In the late 19th century, Claisen's investigations into the reactions of 1,3-dicarbonyl compounds laid the groundwork for the synthesis of this important class of heterocycles. While the first synthesis of the parent isoxazole ring was reported by Claisen in 1903 through the oximation of propargylaldehyde acetal, his earlier work on phenyl-substituted derivatives was crucial.[1]

The seminal moment in the history of this compound can be traced back to a publication by Claisen and his student W. Zedel in the Berichte der Deutschen Chemischen Gesellschaft in 1891 . In this paper, they described the reaction of β-ketoaldehydes and related 1,3-dicarbonyl compounds with hydroxylamine, leading to the formation of isoxazoles. Specifically, the reaction of benzoylacetaldehyde (a 1,3-dicarbonyl compound with a phenyl group) with hydroxylamine hydrochloride yielded this compound. This reaction established the fundamental synthetic route to the this compound core, a method that, in its essence, is still utilized today.

Core Synthesis: The Claisen Condensation Route

The classical and most historically significant method for the synthesis of this compound involves the reaction of a phenyl-substituted 1,3-dicarbonyl compound with hydroxylamine. This reaction proceeds via a condensation reaction to form an oxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.

Signaling Pathway of the Claisen Isoxazole Synthesis

Caption: The classical Claisen synthesis of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the parent compound, this compound.

| Property | Value |

| CAS Number | 1006-65-1 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Crystalline solid or liquid |

| Boiling Point | 279.6 °C at 760 mmHg |

| Density | 1.11 g/cm³ |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.01 (s, 1H), 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.1, 161.3, 130.2, 129.5, 128.2, 127.3, 113.1 |

| IR (KBr, cm⁻¹) | 3025 (Ar-H), 1545 (C=N), 1404 (N-O) |

| Mass Spectrum (EI) | m/z (%): 145 (M⁺, 100), 117, 90, 77 |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 3,5-disubstituted isoxazole, which is analogous to the historical synthesis of this compound and is readily adaptable. This modern protocol for the synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and hydroxylamine hydrochloride illustrates the core chemical transformation.

Synthesis of 3,5-Diphenylisoxazole

Materials:

-

1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

-

Hydroxylamine hydrochloride

-

Ethanol

-

Water

Procedure:

-

To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature, add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.).

-

The reaction mixture is then heated to reflux and maintained at this temperature overnight.

-

After cooling to room temperature, water (80 mL) is added to the reaction mixture.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 3,5-diphenylisoxazole.

This procedure can be adapted for the synthesis of this compound by using the appropriate β-ketoaldehyde, benzoylacetaldehyde, as the starting material.

Experimental Workflow

Caption: A typical experimental workflow for isoxazole synthesis.

Modern Synthetic Developments and Applications

While the Claisen synthesis remains a fundamental method, numerous modern synthetic routes to this compound and its derivatives have been developed. The most prominent of these is the [3+2] cycloaddition reaction , also known as the Huisgen cycloaddition. This powerful reaction typically involves the cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne. This method offers high regioselectivity and functional group tolerance, making it a cornerstone of modern isoxazole synthesis.

The enduring interest in this compound stems from its wide-ranging biological activities. Derivatives of this core structure have been investigated and developed as:

-

Antibacterial agents [2]

-

Anticancer agents , including inhibitors of histone deacetylases (HDACs)[3]

-

Anti-inflammatory drugs

-

Antiviral compounds

The phenyl group at the 3-position provides a crucial site for functionalization, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Conclusion

From its initial discovery in the late 19th century by Ludwig Claisen, this compound has evolved from a simple heterocyclic compound to a highly valued scaffold in medicinal chemistry. The foundational synthetic methods, rooted in the principles of condensation chemistry, have paved the way for more sophisticated and efficient modern techniques. The rich history and versatile chemistry of this compound ensure its continued importance in the quest for novel therapeutics and advanced materials. This guide serves as a comprehensive resource for understanding the core principles of this remarkable molecule, from its historical origins to its contemporary applications.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of 3-Phenylisoxazole Derivatives and Analogues

The this compound scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, serves as a crucial building block in the synthesis of novel therapeutic agents.[1][2][3] Derivatives of this compound have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antidiabetic activities.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of recently developed this compound derivatives and analogues.

Synthesis Strategies

The construction of the this compound core and its derivatives is primarily achieved through several key synthetic methodologies. The most efficient and widely used strategy is the [3+2] cycloaddition reaction.[5][8][9] Additionally, multi-step synthesis involving condensation, cyclization, and subsequent modifications is commonly employed to generate diverse analogues.[4][10][11]

General Synthesis of 4-Nitro-3-Phenylisoxazole Derivatives via [3+2] Cycloaddition

A prevalent method for synthesizing polysubstituted phenylisoxazoles involves a [3+2] cycloaddition reaction.[5][8][9] This reaction typically occurs between nitrile N-oxides, generated in situ from phenyloximes, and a suitable dipolarophile, such as a conjugated nitroalkene. The regioselectivity of this reaction is governed by the nucleophilic attack of the oxygen atom from the CNO moiety on the electrophilic position of the nitroalkene.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

Preliminary Investigation of 3-Phenylisoxazole Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylisoxazole is a heterocyclic aromatic organic compound with a core isoxazole ring substituted with a phenyl group. This scaffold is a key component in a variety of compounds with diverse biological activities, making it a person of interest in medicinal chemistry and drug discovery. Understanding the toxicological profile of this core structure is paramount for the development of safe and effective therapeutic agents. This technical guide provides a preliminary investigation into the toxicity of this compound, summarizing available quantitative data, outlining experimental protocols for its assessment, and visualizing potential mechanisms of toxicity.

Data Presentation

Table 1: Acute Toxicity Data

| Compound | Species | Route of Administration | LD50 | Toxic Effects | Reference |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Rat | Intraperitoneal | 1500 mg/kg | Dyspnea | [2] |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Mouse | Intravenous | 300 mg/kg | Details not reported | [2] |

Table 2: In Vitro Cytotoxicity Data for this compound Derivatives

| Derivative | Cell Line | Cell Type | IC50 (µM) | Comments | Reference |

| Compound 17 | PC3 | Human Prostate Cancer | 5.82 | No evident toxicity on normal prostate WPMY-1 cells. | [3][4] |

| Compound 10 | PC3 | Human Prostate Cancer | 9.18 | No evident toxicity on normal prostate WPMY-1 cells. | [3] |

| Various Derivatives | Fibroblasts | Normal Human Cells | Low cytotoxic effect | Displayed antimicrobial activity. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicity. Below are protocols for key experiments relevant to the toxicological investigation of this compound.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Healthy, young adult laboratory rodents (e.g., Wistar rats or Swiss mice), nulliparous and non-pregnant females.

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.

-

Dose Preparation: Prepare a series of dose concentrations of this compound in the chosen vehicle.

-

Administration: Administer a single dose of the test substance to fasted animals by oral gavage.

-

Observation: Observe animals individually for clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Data Collection: Record mortality, body weight changes, and any observed clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern).

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

LD50 Calculation: Use appropriate statistical methods to calculate the LD50.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound

-

Human cell lines (e.g., normal human fibroblasts, hepatocytes, or specific cancer cell lines)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate a hypothetical workflow for toxicity screening and a potential signaling pathway that could be involved in this compound-induced toxicity.

Figure 1: A hypothetical tiered workflow for the toxicological screening of this compound.

Figure 2: A potential signaling pathway for this compound-induced apoptosis.

Conclusion

This preliminary investigation provides an overview of the known toxicological data for this compound and its derivatives. While the parent compound is classified as harmful if swallowed, more detailed in vivo oral toxicity studies are needed to establish a definitive LD50 value. In vitro studies on derivatives suggest a degree of selective cytotoxicity towards cancer cells, with lower toxicity observed in normal cell lines. The provided experimental protocols offer a starting point for further toxicological assessment. The visualized workflow and signaling pathway are intended to guide future research into the mechanisms of this compound toxicity. A more comprehensive understanding of its toxicological profile will be essential for the safe development of novel therapeutics based on this promising chemical scaffold.

References

- 1. This compound | C9H7NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RTECS NUMBER-NY2750000-Chemical Toxicity Database [drugfuture.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of 3-Phenylisoxazole. The information is presented to facilitate easy comparison and replication of experimental findings, crucial for research and development in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₇NO.[1][2] It features a five-membered isoxazole ring substituted with a phenyl group at the 3-position.[3] This structural motif is a key scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. Accurate and thorough characterization of this compound is fundamental for its application in drug discovery and development. This guide focuses on the primary spectroscopic techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for this compound, compiled from various sources. These values are crucial for confirming the identity and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Diphenylisoxazole (a closely related analog)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 6.562 | s | 1H | =CH (isoxazole ring) | [4] |

| 7.342-7.826 | m | 10H | Ar-H | [4] |

| 6.84 | s | 1H | isoxazole-H | [5] |

| 7.43-7.53 | m | 6H | Ar-H | [5] |

| 7.81-7.91 | m | 4H | Ar-H | [5] |

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Diphenylisoxazole

| Chemical Shift (δ) ppm | Assignment | Reference |

| 97.4 | C4 (isoxazole ring) | [5] |

| 125.7 | Ar-C | [5] |

| 126.7 | Ar-C | [5] |

| 127.4 | Ar-C | [5] |

| 128.8 | Ar-C | [5] |

| 128.9 | Ar-C | [5] |

| 129.0 | Ar-C | [5] |

| 129.9 | Ar-C | [5] |

| 130.1 | Ar-C | [5] |

| 162.9 | C3 (isoxazole ring) | [5] |

| 170.3 | C5 (isoxazole ring) | [5] |

Table 3: IR Spectroscopic Data for 3,5-Diphenylisoxazole

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3047.95 | Aromatic C-H stretching | [4] |

| 1570.67 | C=N stretching | [4] |

| 1488.94 | C=C stretching | [4] |

| 1404.08 | N-O stretching | [4] |

| 912.27 | C-C stretching | [4] |

| 687.39 | Monosubstituted C-H def. | [4] |

Table 4: Mass Spectrometry Data for 3,5-Diphenylisoxazole

| m/z | Relative Intensity (%) | Assignment | Reference |

| 222.24 | 18 | [M+H]⁺ | [4] |

| 221.25 | 100 | [M]⁺ | [4] |

| 144.24 | 26 | Fragment | [4] |

| 77.11 | 39 | Fragment (Phenyl) | [4] |

| 69.02 | 12 | Fragment | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline a general procedure for the synthesis and spectroscopic characterization of isoxazole derivatives.

3.1. General Synthesis of 3,5-Disubstituted Isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of chalcone dibromides with hydroxylamine hydrochloride.

-

Procedure: Chalcone dibromide (0.005 mole) and hydroxylamine hydrochloride (0.01 mole) are heated with 15 ml of triethanolamine until bumping starts (typically 10-15 minutes). The reaction mixture is then cooled, and the resulting solid is filtered, dried, and recrystallized from absolute ethanol to yield the desired isoxazole derivative.[4]

3.2. Spectroscopic Analysis

-

FTIR Spectroscopy: IR spectra can be recorded on a Perkin Elmer Spectrum RXI FTIR system using potassium bromide (KBr) pellets. Noteworthy absorption levels (cm⁻¹) are then listed.[4]

-

¹H NMR and ¹³C NMR Spectroscopy: NMR spectra can be recorded on a Bruker Avance II 400 NMR spectrometer using Tetramethylsilane (TMS) as an internal standard, with chemical shifts (δ) reported in parts per million (ppm).[4][6] The solvent is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]

-

Mass Spectrometry: Mass spectra can be obtained using a LC-MS (SHIMADZU-2010AT, Software class VP) or a high-resolution mass spectrometer (HRMS) like the TSQ 8000 or AB SCIEX X500R QTOF.[4][6]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its derivatives.

References

Solubility Profile of 3-Phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenylisoxazole in common organic solvents. Due to a scarcity of published quantitative solubility data for this compound, this document focuses on providing qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility values in their own laboratories.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO. It consists of a five-membered isoxazole ring substituted with a phenyl group at the 3-position. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in various research and development settings.

Solubility of this compound: Qualitative Data

The following table summarizes the observed or inferred qualitative solubility of this compound in several common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |

| Methanol | CH₃OH | 32.7 | Soluble |

| Ethanol | C₂H₅OH | 24.5 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |

| Acetone | C₃H₆O | 20.7 | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Likely Soluble |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Likely Soluble |

| Hexane | C₆H₁₄ | 1.9 | Sparingly Soluble to Insoluble |

| Water | H₂O | 80.1 | Limited to Insoluble |

Note: "Likely Soluble" is inferred from the polarity of the solvent and its common use in reactions involving similar heterocyclic compounds. "Sparingly Soluble" indicates that while dissolution may occur, it is not to a significant extent at room temperature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent at a constant temperature.[3] Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully draw the supernatant using a syringe and pass it through a syringe filter. This step is critical to avoid the transfer of any solid particles.

-

-

Quantification:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.[5]

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility.

-

-

Using HPLC:

-

Develop an HPLC method with a suitable column and mobile phase to achieve good separation and detection of this compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculate the solubility based on the measured concentration and any dilution performed.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method followed by UV-Vis analysis.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined empirically for each solvent system.

-

Solvent Polarity: As indicated in the qualitative data table, solvents with polarities similar to this compound are expected to be more effective at dissolving it.

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being tested.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data is limited in existing literature, the provided qualitative information and detailed experimental protocol offer a robust framework for researchers to determine precise solubility values tailored to their specific needs. Accurate solubility data is paramount for the successful application of this compound in drug discovery, process chemistry, and materials science.

References

The 3-Phenylisoxazole Core: A Technical Guide to its Reactivity and Applications

The 3-phenylisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic versatility make it an attractive building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity of the this compound core, detailing key synthetic transformations and providing practical experimental protocols for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The most prevalent and efficient method for constructing the this compound ring system is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction offers a high degree of control over regioselectivity and tolerates a wide range of functional groups.

A common route involves the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, which then reacts with a terminal alkyne. For instance, substituted benzaldehyde oximes can be treated with agents like chloramine-T or N-chlorosuccinimide (NCS) to generate the corresponding benzonitrile oxides, which readily undergo cycloaddition with alkynes to furnish the desired this compound derivatives.[1][2]

Reactivity of the this compound Core

The reactivity of the this compound core is characterized by several key transformations, including electrophilic substitution, functionalization via cross-coupling reactions, and ring-opening reactions.

Electrophilic Aromatic Substitution

The isoxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, substitution is possible under forcing conditions, and the regioselectivity is dictated by the electronic nature of the ring atoms. Electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the isoxazole ring.[3]

A notable example is the nitration of this compound. Treatment with a mixture of concentrated nitric and sulfuric acids yields 4-nitro-3-phenylisoxazole.[4] This C4-functionalized product can then serve as a precursor for further synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom, typically iodine, at the C4 position of the this compound core opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. 4-Iodo-3-phenylisoxazole derivatives are valuable intermediates that can be synthesized via electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl).[5]

These halogenated intermediates can readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new carbon-carbon bonds at the C4 position.[6][7] This strategy is widely employed in the synthesis of highly substituted isoxazole derivatives with diverse biological activities.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions that provide access to different classes of compounds. For example, photochemical irradiation of isoxazoles can induce N-O bond cleavage, forming intermediates such as nitrenes and azirines.

Thermal Rearrangement

Under high temperatures, this compound derivatives can undergo thermal rearrangements to form other heterocyclic systems. For instance, flash pyrolysis of 3,5-diphenylisoxazole has been shown to yield 2,5-diphenyloxazole and 2-phenylindole as major products.

Data Presentation

The following tables summarize quantitative data for key reactions involving the this compound core.

Table 1: Synthesis of this compound Derivatives via [3+2] Cycloaddition

| Entry | Aldoxime | Alkyne | Conditions | Product | Yield (%) | Reference |

| 1 | Benzaldehyde oxime | Phenylacetylene | NCS, TEA, DMF, 25 °C, 6 h | 3,5-Diphenylisoxazole | 85 | [8] |

| 2 | 4-Methylbenzaldehyde oxime | Phenylacetylene | NCS, TEA, DMF, 25 °C, 6 h | 3-(4-Methylphenyl)-5-phenylisoxazole | 76 | [8] |

| 3 | 4-Fluorobenzaldehyde oxime | Phenylacetylene | NCS, TEA, DMF, 25 °C, 6 h | 3-(4-Fluorophenyl)-5-phenylisoxazole | 88 | [8] |

Table 2: Electrophilic Nitration of this compound

| Entry | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 1 | This compound | HNO₃, H₂SO₄ | 0 °C to rt | 4-Nitro-3-phenylisoxazole | Not specified | [4] |

| 2 | Cinnamyl alcohol | NaNO₂, Acetic acid | 70 °C, 1 h | 4-Nitro-3-phenylisoxazole | 26 | [4] |

Table 3: Suzuki-Miyaura Cross-Coupling of 4-Iodo-3-phenylisoxazole Derivatives

| Entry | Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 4-Iodo-3,5-dimethylisoxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,5-Dimethyl-4-phenylisoxazole | 95 | [9] |

| 2 | 4-Iodo-5-methyl-3-phenylisoxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 5-Methyl-3-phenyl-4-(4-methoxyphenyl)isoxazole | 88 | [9] |

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

To a solution of the appropriate benzaldehyde oxime (1.0 mmol) and terminal alkyne (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added triethylamine (TEA, 1.5 mmol). The mixture is stirred at room temperature, and N-chlorosuccinimide (NCS, 1.2 mmol) is added portionwise over 10 minutes. The reaction is stirred at room temperature for 6-12 hours until completion (monitored by TLC). The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[8]

Procedure for the Nitration of this compound

To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (2 mL), this compound (1.0 g, 6.9 mmol) is added portionwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then carefully poured onto crushed ice (50 g). The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. The crude product can be recrystallized from ethanol to give pure 4-nitro-3-phenylisoxazole.[4][10]

General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Iodo-3-phenylisoxazole Derivatives

A mixture of the 4-iodo-3-phenylisoxazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water, 4:1, 10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80-100 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 4-aryl-3-phenylisoxazole derivative.[1][7][11]

Mandatory Visualizations

Experimental Workflow: Multi-step Synthesis of a this compound-based HDAC Inhibitor

The following diagram illustrates a typical multi-step synthesis of a this compound derivative developed as a histone deacetylase (HDAC) inhibitor.[3][12][13]

Caption: Multi-step synthesis of a this compound-based HDAC inhibitor.

Signaling Pathway: Mechanism of Action of this compound-based HDAC Inhibitors

This compound derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[14][15]

Caption: Simplified signaling pathway of HDAC inhibition by this compound derivatives.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - A surprising new route to 4-nitro-3-phenylisoxazole [beilstein-journals.org]

- 4. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. scribd.com [scribd.com]

- 10. journals.plos.org [journals.plos.org]

- 11. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 14. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 3-Phenylisoxazole Scaffold in Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The 3-phenylisoxazole core, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in the design and development of novel agrochemicals. Its unique structural features and synthetic accessibility have led to the discovery of potent herbicidal, insecticidal, and fungicidal agents. This technical guide provides an in-depth overview of the current landscape of this compound-based agrochemicals, focusing on their applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Herbicidal Applications: Targeting Protoporphyrinogen Oxidase

A significant area of application for this compound derivatives is in the development of herbicides that inhibit protoporphyrinogen oxidase (Protox), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of various 3-substituted phenylisoxazole derivatives has been evaluated against a range of common weeds. The data presented below summarizes the percentage of inhibition at a given application rate.

| Compound ID | R Group (Substitution on Phenyl Ring) | Echinochloa crus-galli (% Inhibition) | Digitaria sanguinalis (% Inhibition) | Setaria viridis (% Inhibition) | Amaranthus retroflexus (% Inhibition) | Chenopodium album (% Inhibition) |

| 4a | 2-Cl, 4-CF3, 5-OCH2CO2Et | 85 | 80 | 82 | 95 | 90 |

| 4b | 2-Cl, 4-CF3, 5-OCH(CH3)CO2Et | 90 | 85 | 88 | 98 | 95 |

| 4c | 2-Cl, 4-CF3, 5-O(CH2)2CO2Et | 80 | 75 | 78 | 90 | 85 |

| Fomesafen (Control) | - | 70 | 65 | 68 | 85 | 80 |

| Data sourced from a study on 3-(substituted phenyl)isoxazole derivatives. Application rate: 150 g/hm². |

Experimental Protocol: Synthesis of Herbicidal this compound Derivatives

A general synthetic route to herbicidal 3-(substituted phenyl)isoxazole derivatives involves the cyclization of a substituted phenyl β-diketone with hydroxylamine, followed by further modifications.

Step 1: Synthesis of 3-(Substituted phenyl)-5-methylisoxazole

-

A substituted phenyl butan-1,3-dione is reacted with hydroxylamine hydrochloride in a suitable solvent such as acetic acid.

-

The reaction mixture is heated to 100°C for approximately 30 minutes.

-

The resulting intermediate is then treated with concentrated sulfuric acid and heated to 110°C for 2-4 hours to facilitate dehydration and ring closure, yielding the 3-(substituted phenyl)-5-methylisoxazole.

Step 2: Functional Group Modification

-

The methyl group at the 5-position or substituents on the phenyl ring can be further modified to produce a library of derivatives. For example, a hydroxyl group on the phenyl ring can be alkylated or acylated.

Signaling Pathway: Protoporphyrinogen Oxidase (Protox) Inhibition

The following diagram illustrates the mechanism of action of Protox-inhibiting herbicides.

Insecticidal Applications: Targeting GABA and Glutamate Receptors

Isoxazole and its isoxazoline derivatives have gained prominence as potent insecticides that act as antagonists of GABA (γ-aminobutyric acid) and glutamate-gated chloride channels in insects.[2][3][4] By blocking these channels, the influx of chloride ions into nerve cells is inhibited, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[5] This mode of action provides an effective tool for managing a variety of insect pests.

Quantitative Insecticidal Activity Data

The following table presents the LC50 (median lethal concentration) values for several 3,5-disubstituted isoxazole derivatives against the pulse beetle, Callosobruchus chinensis.

| Compound ID | Substituents | LC50 (mg/L) |

| 1a | 3-phenyl, 5-(4-chlorophenyl) | 36 |

| 1d | 3-phenyl, 5-(2,4-dichlorophenyl) | 110 |

| 2c | 3-(4-methoxyphenyl), 5-(4-chlorophenyl) | 93 |

| 5b | 3-(4-nitrophenyl), 5-(4-methoxyphenyl) | 134 |

| Dichlorvos (Control) | - | 155 |

| Data from a study on the insecticidal activity of 3,5-disubstituted isoxazoles.[6] |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

The leaf-dip bioassay is a standard method for evaluating the efficacy of contact insecticides.

-

Preparation of Test Solutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., acetone) and then serially diluted with water containing a surfactant (e.g., Triton X-100) to obtain a range of test concentrations.

-

Leaf Treatment: Fresh, clean leaves of a host plant (e.g., cowpea for Callosobruchus chinensis) are dipped into each test solution for a standardized period (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test compound.

-

Drying: The treated leaves are allowed to air dry completely.

-

Insect Exposure: The dried leaves are placed in a petri dish or other suitable container, and a known number of test insects are introduced.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.

-

Data Analysis: The mortality data is used to calculate the LC50 value using probit analysis.

Signaling Pathway: GABA Receptor Antagonism

The diagram below illustrates the antagonistic action of isoxazole insecticides on insect GABA receptors.

Fungicidal Applications: An Emerging Area of Interest

While the herbicidal and insecticidal applications of this compound derivatives are well-documented, their potential as fungicides is a growing area of research.[7][8][9] Isoxazole-containing compounds have shown promise in controlling a variety of plant pathogenic fungi.[7][8] The exact mechanism of action for many of these fungicidal derivatives is still under investigation, but it is an area of active discovery.

Quantitative Fungicidal Activity Data

The following table shows the EC50 (half-maximal effective concentration) values of an isoxazolol pyrazole carboxylate derivative against several plant pathogenic fungi.

| Compound ID | Fungal Species | EC50 (µg/mL) |

| 7ai | Alternaria porri | 2.24 |

| Marssonina coronaria | 3.21 | |

| Cercospora petroselini | 10.29 | |

| Rhizoctonia solani | 0.37 | |

| Carbendazim (Control) | Rhizoctonia solani | 1.00 |

| Data from a study on isoxazolol pyrazole carboxylate derivatives.[10] |

Experimental Protocol: Fungicidal Bioassay (Poisoned Food Technique)

The poisoned food technique is a common in vitro method to assess the fungicidal activity of a compound.

-

Preparation of Poisoned Media: A stock solution of the this compound derivative is prepared in a suitable solvent. Appropriate volumes of the stock solution are added to a molten, sterile growth medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired test concentrations. The medium is then poured into sterile petri dishes and allowed to solidify. A control plate with the solvent but no test compound is also prepared.

-

Fungal Inoculation: A small disc of mycelium from a actively growing culture of the target fungus is placed in the center of each petri dish.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) until the fungal growth in the control plate has reached the edge of the dish.

-

Growth Measurement: The diameter of the fungal colony in each plate is measured.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

-

EC50 Determination: The data is used to determine the EC50 value through regression analysis.

Experimental Workflow: Fungicidal Screening

The following diagram outlines the general workflow for screening compounds for fungicidal activity.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new agrochemicals. Its derivatives have demonstrated potent activity as herbicides, insecticides, and fungicides, often through well-defined and validated mechanisms of action. The synthetic tractability of this core structure allows for extensive structure-activity relationship studies, paving the way for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further research into the fungicidal mechanisms of action and the exploration of novel substitutions on the this compound ring system will undoubtedly unlock new opportunities in the ongoing effort to ensure global food security.

References

- 1. researchgate.net [researchgate.net]

- 2. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchmap.jp [researchmap.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylisoxazole

These protocols provide detailed methodologies for the synthesis of 3-phenylisoxazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The following sections outline two primary synthetic routes: a classical 1,3-dipolar cycloaddition and a multi-step synthesis commencing from benzaldehyde. These methods are presented to be accessible to researchers, scientists, and professionals in drug development.

Method 1: 1,3-Dipolar Cycloaddition of Phenylacetylene and a Nitrile Oxide Precursor

This method is a versatile and widely used approach for constructing the isoxazole ring. It involves the in situ generation of a nitrile oxide, which then undergoes a cycloaddition reaction with an alkyne.[1]

Experimental Protocol

1. Preparation of Benzaldoxime:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzaldoxime.

2. In Situ Generation of Benzonitrile Oxide and Cycloaddition:

-

Dissolve the benzaldoxime (1 equivalent) and phenylacetylene (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.

-

After the addition of NCS, add triethylamine (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

A variation of this procedure involves a solvent-free mechanochemical synthesis which can lead to satisfactory yields in shorter reaction times.[2] Another efficient approach utilizes microwave-assisted synthesis, which has been shown to produce good yields ranging from 30% to 93% for various phenylisoxazole derivatives.[3]

Method 2: Multi-step Synthesis from Benzaldehyde via a Chalcone Intermediate

This alternative route involves the formation of a chalcone, which is then brominated and subsequently cyclized with hydroxylamine to yield the desired this compound.

Experimental Protocol

1. Synthesis of Chalcone:

-

In a flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

-

The reaction progress can be monitored by the formation of a precipitate.

-

After stirring for a few hours, filter the precipitated chalcone, wash with cold ethanol, and dry.

2. Bromination of Chalcone:

-

Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while stirring.

-

Continue stirring until the reaction is complete (indicated by the disappearance of the bromine color).

-

Pour the reaction mixture into ice-cold water to precipitate the chalcone dibromide.

-

Filter the solid, wash with water, and dry.

3. Cyclization to this compound:

-

Reflux a mixture of the chalcone dibromide (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in the presence of a base like triethylamine in a suitable solvent such as ethanol.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound and its derivatives synthesized via various methods.

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| This compound | 1,3-Dipolar Cycloaddition | 60-85% | 41-43 | ¹H NMR, ¹³C NMR, MS consistent with structure. |

| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole | From Chalcone | 87.0 | 179-180 | ¹H NMR (DMSO): δ 3.731 (s, 3H, -OCH3), 6.181 (s, 1H, =CH), 6.787-7.482ppm (m, 9H, Ar-H); ESI-MS: m/z (%) 251.27[5].[4] |

| 5-(2'-Chlorophenyl)-3-phenylisoxazole | From Chalcone | 76.1 | 182-183 | ¹H NMR (DMSO): δ 6.594 (s, 1H, =CH), 7.194-7.942ppm (m, 9H, Ar-H); ESI-MS: m/z (%) 255.68[5].[4] |

| 3-(4-chlorophenyl)-5-cyclopropyl-N-(2-(hydroxyamino)-2-oxoethyl)isoxazole-4-carboxamide | Multi-step from Benzaldehyde | 68 | 156.6–157.5 | ¹H NMR (400 MHz, DMSO-d6) δ 8.80 (t, J= 6.0 Hz, 1H), 8.49 (s, 1H), 7.77 (d, J= 8.2 Hz, 2H), 7.56 (d, J= 8.1 Hz, 2H), 3.78 (d, J= 5.8 Hz, 2H), 1.28–1.01 (m, 5H).[6][7] |

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthetic methods described.

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjpbcs.com [rjpbcs.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

Application Note: Purification of 3-Phenylisoxazole by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.